MT 63-78

AMPK activation prostate cancer EC50

MT 63-78 is a direct allosteric AMPK activator binding the β1 subunit, enabling pathway interrogation without ATP depletion. Ideal for prostate cancer lipogenesis studies and AR-axis synergy research. High selectivity (2 off-targets/93 kinases tested at 25 μM) ensures clean target validation. Procure for robust, energy-stress-independent AMPK activation.

Molecular Formula C21H14N2O2
Molecular Weight 326.3 g/mol
Cat. No. B609357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMT 63-78
SynonymsMT6378;  MT63 78;  MT63-78;  MT-6378;  MT 6378
Molecular FormulaC21H14N2O2
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C2=CC=C(C=C2)C3=CC4=C(C=C3)NC=C4C#N)O
InChIInChI=1S/C21H14N2O2/c22-11-16-12-23-18-9-8-15(10-17(16)18)13-4-6-14(7-5-13)21-19(24)2-1-3-20(21)25/h1-10,12,23-25H
InChIKeyIGSYZPLXAFVMKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile (MT63-78) – CAS 1179347-65-9 for AMPK Activation Research


5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile (also known as MT63-78 or Debio 0930) is a synthetic indole-biphenyl hybrid compound . It functions as a potent and direct allosteric activator of AMP-activated protein kinase (AMPK) [1]. Unlike many other AMPK modulators that act indirectly through energy stress (e.g., metformin) or as AMP mimetics (e.g., AICAR), this compound binds directly to the AMPK β1 subunit to stimulate kinase activity [1].

Why 5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile Cannot Be Substituted with Other AMPK Modulators


AMPK activators vary dramatically in mechanism, potency, and downstream effects. Indirect activators like metformin rely on mitochondrial inhibition and ATP depletion to trigger AMPK, whereas direct allosteric activators (e.g., A-769662, MT63-78) engage the β subunit directly [1]. Within the direct activator class, subtle structural differences dictate β1 vs. β2 subunit preference, kinase selectivity profiles, and metabolic outcomes (e.g., lipogenesis vs. glucose uptake) [1]. The specific biphenyl-2',6'-diol motif of MT63-78 confers a unique binding mode that avoids ATP depletion and yields a distinct selectivity fingerprint—features not transferable to structurally related indoles or other AMPK chemotypes. The following quantitative evidence establishes where this compound diverges from its closest analogs.

Quantitative Differentiation of 5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile vs. AMPK Activator Benchmarks


AMPK Activation Potency (EC50) in Prostate Cancer Cells – Head-to-Head Comparison with A-769662 and AICAR

MT63-78 directly activates AMPK in LNCaP and PC3 prostate cancer cells with an EC50 of 25 μM. This activation was significantly stronger than that achieved with the direct activator A-769662 and the AMP mimetic AICAR under identical assay conditions [1].

AMPK activation prostate cancer EC50

ATP‑Independent Activation vs. Metformin – Avoidance of Cellular Energy Stress

In contrast to metformin, 2‑deoxyglucose, and oligomycin, treatment with MT63-78 did not alter intracellular ATP or ADP levels in LNCaP and PC3 cells. Metformin is known to reduce ATP levels by inhibiting mitochondrial complex I, thereby indirectly activating AMPK via increased AMP/ATP ratio [1].

ATP depletion metformin AMPK mechanism

Kinase Selectivity Profile – Limited Off‑Target Activity Across 93 Kinases

When screened at 5 μM and 25 μM against a panel of 93 protein kinases, MT63-78 showed minimal off‑target activity. Only 2 kinases (IGF‑1R, Flt3) were slightly activated at 25 μM, while the majority were unaffected. Only one kinase (MST1) exhibited >50% inhibition at 25 μM [1]. This contrasts with many AMPK activators (e.g., AICAR) that exhibit broader adenosine‑receptor or kinase off‑target effects.

kinase selectivity off‑target profiling

In Vivo Tumor Growth Inhibition in Prostate Cancer Xenograft Model

Daily intraperitoneal administration of MT63-78 at 30 mg/kg for 14 days reduced LNCaP xenograft tumor growth by 33% relative to vehicle‑treated controls (P = 0.049). A higher dose of 60 mg/kg produced a more robust inhibition (P = 0.004) [1].

xenograft tumor growth inhibition prostate cancer

Differential Effect on ¹¹C‑Acetate Uptake vs. AICAR and FASN Inhibitor C75

In a PET imaging study of LNCaP xenografts, treatment with MT63-78 (30 mg/kg) caused no change in ¹¹C‑acetate uptake after 24 hours. In contrast, the FASN inhibitor C75 reduced uptake by 20%, while AICAR (400 mg/kg) increased uptake by 16% [1].

¹¹C‑acetate PET lipogenesis metabolic imaging

Optimal Research and Procurement Scenarios for 5-{2',6'-Dihydroxy-[1,1'-biphenyl]-4-yl}-1H-indole-3-carbonitrile


Dissecting Direct vs. Indirect AMPK Signaling in Metabolic Studies

When experimental design requires AMPK activation without concomitant ATP depletion or energy stress, MT63-78 is the preferred tool compound. Its direct allosteric mechanism and preserved ATP levels (documented in Section 3, Evidence Item 2) make it superior to metformin or 2‑deoxyglucose for isolating AMPK‑specific transcriptional and metabolic effects [1].

Prostate Cancer Xenograft Studies Focused on Lipogenesis‑Driven Growth

MT63-78 demonstrates quantifiable in vivo efficacy (33% tumor growth inhibition at 30 mg/kg) in LNCaP xenografts and robustly suppresses de novo lipogenesis [1]. This makes it a valuable positive control or lead molecule for preclinical programs targeting lipid metabolism in prostate cancer.

Combination Therapy Screening with Androgen Receptor Antagonists

MT63-78 enhances the growth inhibitory effect of AR signaling inhibitors (MDV3100, abiraterone) in both androgen‑sensitive and castration‑resistant prostate cancer cells [1]. Procurement is indicated for laboratories exploring synthetic lethal or synergistic combinations with AR‑axis therapies.

Kinase Selectivity Benchmarking and Chemical Probe Studies

With only 2 off‑target activations out of 93 kinases tested at 25 μM, MT63-78 serves as a clean chemical probe for AMPK‑dependent phenotypes [1]. It is appropriate for high‑confidence target validation studies where off‑target confounding must be minimized.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for MT 63-78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.